7-Methoxyquinazoline-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyquinazoline-4,6-diamine is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.206. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
7-Methoxyquinazoline-4,6-diamine is a derivative of quinazoline, a class of compounds known for their significant biological activities Quinazoline derivatives have been reported to exhibit a broad range of medicinal activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant effects .
Mode of Action
It’s known that quinazoline derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown strong EGFR inhibitory activity, which can lead to cell cycle arrest .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it’s likely that this compound affects multiple pathways, leading to downstream effects .
Pharmacokinetics
One source suggests that similar compounds have moderate in vivo pharmacokinetic properties .
Result of Action
Some quinazoline derivatives have been reported to exhibit potent antiproliferative activity against various human cancer cell lines .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Methoxyquinazoline-4,6-diamine are not fully understood due to the limited availability of research data. It is known that this compound is a member of the class of quinazolines . Quinazolines have been associated with a wide range of biological activities, including interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of this compound are currently not well-documented. Quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Quinazoline derivatives have been reported to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Properties
IUPAC Name |
7-methoxyquinazoline-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,10H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRSTHFYIIEOEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.